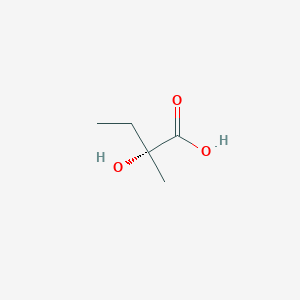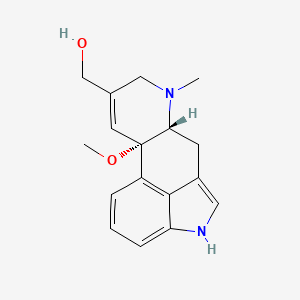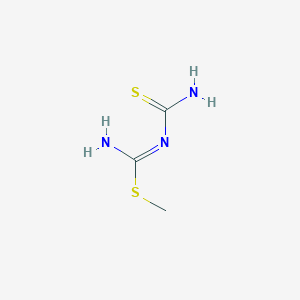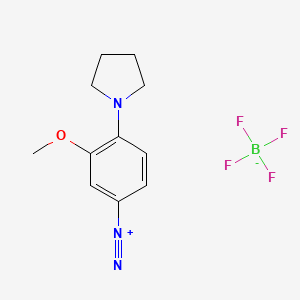
Norscopine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Norscopine is a benzylisoquinoline alkaloid, belonging to the phthalideisoquinoline structural subgroup. This compound is known for its antitussive (cough-suppressing) properties and lacks significant hypnotic, euphoric, or analgesic effects, making it a compound with low addictive potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
Norscopine can be synthesized through the hydrogenolysis of norscopolamine or its acid addition salt using metal borohydride or sodium borohydride in a suitable solvent . This method involves the reduction of the nitrogen-containing compound to produce this compound.
Industrial Production Methods
The industrial production of this compound typically involves the use of complex hydride reactions. These reactions are carried out under controlled conditions to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Norscopine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: The reduction of this compound can lead to the formation of simpler compounds.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include metal borohydrides for reduction and oxidizing agents for oxidation reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from the reactions of this compound include various derivatives that retain the core benzylisoquinoline structure. These derivatives can have different pharmacological properties and applications .
Scientific Research Applications
Norscopine has a wide range of applications in scientific research, including:
Biology: In biological research, this compound is used to study its effects on various biological pathways and its potential therapeutic applications.
Mechanism of Action
Norscopine exerts its effects primarily through its sigma receptor agonist activity. This mechanism is supported by experimental evidence in rats, where pretreatment with rimcazole, a sigma-specific antagonist, causes a dose-dependent reduction in the antitussive activity of this compound . The sigma receptors are involved in various cellular processes, and their activation by this compound leads to the suppression of cough reflexes.
Comparison with Similar Compounds
Similar Compounds
Norscopine is structurally similar to other benzylisoquinoline alkaloids, such as:
Noscapine: Another benzylisoquinoline alkaloid with antitussive properties.
Scopolamine: A tropane alkaloid with similar pharmacological effects.
Anisodine: A compound used in the treatment of various medical conditions.
Uniqueness
This compound is unique due to its specific sigma receptor agonist activity, which distinguishes it from other similar compounds. Its low addictive potential and lack of significant hypnotic or euphoric effects make it a safer alternative for use in cough suppressants .
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
(1R,2R,4S,5S)-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-ol |
InChI |
InChI=1S/C7H11NO2/c9-3-1-4-6-7(10-6)5(2-3)8-4/h3-9H,1-2H2/t3?,4-,5+,6-,7+ |
InChI Key |
IVFBZLRQSYYTCB-JMTYFUNVSA-N |
Isomeric SMILES |
C1[C@@H]2[C@@H]3[C@@H](O3)[C@@H](N2)CC1O |
Canonical SMILES |
C1C(CC2C3C(C1N2)O3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] dodecanoate](/img/structure/B13418949.png)
![2-Propenoic acid, 2-methyl-, 2-[methyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester](/img/structure/B13418950.png)


![(2R,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine](/img/structure/B13418968.png)

![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(hydroxymethyl)-6-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] acetate](/img/structure/B13418976.png)



